4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide is a small-molecule compound featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 4,6-dimethylpyrimidin-2-yl group linked via an amino (-NH-) bridge to a butanamide backbone.
- A pyridin-4-yl ethyl substituent attached to the terminal amide nitrogen.
Crystallographic data for related compounds (e.g., bond lengths, angles) were likely determined using programs like SHELX or ORTEP-3, which are industry standards for small-molecule refinement .
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-pyridin-4-ylethyl)butanamide |
InChI |
InChI=1S/C17H23N5O/c1-13-12-14(2)22-17(21-13)20-8-3-4-16(23)19-11-7-15-5-9-18-10-6-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
IRQKSOKYNRTCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves the condensation of β-dicarbonyl and amine compounds. One method involves the use of microwave irradiation to synthesize the compound from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The compound is then purified and characterized using various spectroscopic techniques such as UV-Vis, FTIR-ATR, 1H-NMR, 13C-NMR, HRMS, and EI-MS .
Chemical Reactions Analysis
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other pyrimidine derivatives. In biology, it has shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities . In medicine, it is used in the development of therapeutic agents for various diseases. In industry, it is used as a corrosion inhibitor for mild steel in hydrochloric acid medium .
Mechanism of Action
The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(pyridin-4-yl)ethyl]butanamide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, emphasizing key differences in substituents, synthesis, and applications:
Critical Analysis of Structural Variations
Heterocyclic Substituents :
- The pyridin-4-yl ethyl group in the target compound may improve solubility or π-π stacking interactions relative to methylpyridin-2-yl () or chloropyridin-3-yl ().
Biological Target Specificity :
- The cyclopropanesulfonamido group in ’s compound confers specificity for CTPS1 inhibition, while the target compound’s pyrimidine-pyridine hybrid may target kinases or nucleotide-binding proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
